REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:10][CH3:11])=[N:4][C:5]([CH2:8][OH:9])=[CH:6][CH:7]=1.[CH3:12]I>C1COCC1>[Br:1][C:2]1[C:3]([O:10][CH3:11])=[N:4][C:5]([CH2:8][O:9][CH3:12])=[CH:6][CH:7]=1
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Name
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|
Quantity
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0.88 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=CC1)CO)OC
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
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|
Quantity
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441 μL
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Type
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reactant
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Smiles
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CI
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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the mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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step 1—A NaH dispersion (226 mg, 5.64 mmol, 60% mineral oil dispersion) was triturated with hexanes (3×10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried under a stream of N2
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Type
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TEMPERATURE
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Details
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the mixture was warmed to RT
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Type
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CUSTOM
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Details
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After 1 h the crude reaction mixture
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
was concentrated in vacuo
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Type
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ADDITION
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Details
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the mixture was poured into H2O (100 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×50 mL)
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Type
|
WASH
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Details
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The combined extracts were washed sequentially with H2O, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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BrC=1C(=NC(=CC1)COC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |